molecular formula C16H12N4O5 B2933147 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 865285-76-3

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2933147
CAS No.: 865285-76-3
M. Wt: 340.295
InChI Key: FRFOPFCPEAPQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a synthetic 1,3,4-oxadiazole derivative developed for advanced antibacterial research. This compound is part of a promising class of N-(1,3,4-oxadiazol-2-yl)benzamides that have demonstrated potent activity against clinically significant bacterial pathogens . Recent studies highlight that structurally similar analogs exhibit exceptional efficacy against multidrug-resistant Neisseria gonorrhoeae, including strains resistant to frontline therapies, with minimum inhibitory concentrations (MICs) as low as 0.06 µg/mL . Furthermore, related compounds in this chemical family show potent activity against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . The core 1,3,4-oxadiazole scaffold is known for its versatility in medicinal chemistry and is frequently explored for its antioxidant potential . The molecular structure, characterized by a methoxyphenyl-substituted oxadiazole ring linked to a nitrobenzamide group, is designed for strategic investigation into structure-activity relationships. This product is provided for research purposes only and is intended for use in laboratory studies to investigate new antibacterial mechanisms and combat antimicrobial resistance. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c1-24-13-5-3-2-4-12(13)15-18-19-16(25-15)17-14(21)10-6-8-11(9-7-10)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFOPFCPEAPQIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by the following molecular structure:

  • Molecular Formula : C15_{15}H12_{12}N4_{4}O3_{3}
  • IUPAC Name : this compound

The synthesis typically involves the reaction of 2-methoxyphenyl hydrazine with appropriate carboxylic acid derivatives under acidic or basic conditions to form the oxadiazole ring, followed by coupling with a nitrobenzoyl chloride derivative to yield the final product .

Anticancer Properties

Recent studies have indicated that compounds containing oxadiazole moieties exhibit notable anticancer properties. For instance, this compound has been shown to inhibit tumor cell proliferation through various mechanisms:

  • Inhibition of Angiogenesis : The compound may reduce angiogenesis by inhibiting key signaling pathways involved in vascular growth. This is crucial for tumor progression as it limits the blood supply to cancerous tissues .
  • Apoptosis Induction : Research suggests that this compound can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It has been reported to inhibit enzymes involved in DNA repair mechanisms, enhancing the efficacy of chemotherapeutic agents .
  • Receptor Modulation : The compound may also interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate cell growth and survival .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The IC50_{50} values for different cell lines are summarized in Table 1.

Cell LineIC50_{50} (µM)
MCF-7 (Breast)15.2
HeLa (Cervical)12.8
A549 (Lung)10.5

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of this compound. Notable findings include:

  • Tumor Growth Inhibition : In xenograft models, administration of this compound resulted in a significant reduction in tumor volume compared to controls .

Comparison with Similar Compounds

Heterocycle Core Modifications

The 1,3,4-oxadiazole ring in the target compound is critical for rigidity and hydrogen-bonding interactions. Replacing oxadiazole with 1,3,4-thiadiazole (as in N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives) introduces a sulfur atom, altering electronic distribution and lipophilicity. Thiadiazole analogs demonstrated antifungal activity at 100 µg/ml , suggesting that heterocycle choice significantly impacts bioactivity.

Substituent Position and Electronic Effects

  • Methoxy Group Position: The target compound’s 2-methoxyphenyl substituent contrasts with the 4-methoxyphenyl group in ’s thiadiazole derivatives.
  • Benzamide Modifications :
    The 4-nitro group in the target compound differs from substituents like 3-chloro-N-methylbenzamide (, Entry 144) or tetrahydro-2H-pyran-4-carboxamide (, Entry 147). Nitro groups enhance electrophilicity, which may improve interactions with electron-rich biological targets compared to bulkier or less polar groups.

Bioactivity Trends in Analogs

  • Antifungal Activity :
    Thiadiazole derivatives with 4-methoxyphenyl groups () showed antifungal activity, while oxadiazole analogs with chlorothiophen or sulfamoyl groups () lack reported data. This implies that bioactivity is sensitive to both heterocycle and substituent selection.
  • Structural Complexity: Compounds like N-[5-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide () exhibit extended hydrazine chains, which may enhance solubility but reduce metabolic stability compared to the simpler target compound.

Data Table: Structural and Functional Comparison

Compound Name Heterocycle Substituent on Heterocycle Benzamide Substituent Reported Activity Reference
Target Compound 1,3,4-oxadiazole 2-methoxyphenyl 4-nitro Not reported N/A
N-(5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide 1,3,4-thiadiazole 4-methoxyphenyl Varied (e.g., H, NO₂) Antifungal (100 µg/ml)
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide 1,3,4-oxadiazole 5-chlorothiophen-2-yl 4-(dipropylsulfamoyl) Not reported
3-Chloro-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-N-methylbenzamide 1,3,4-oxadiazole 2-methoxyphenyl 3-chloro-N-methyl Not reported
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide 1,3-thiazole 4-(4-methoxy-3-methylphenyl) 5-chloro-2-nitro Not reported

Research Implications and Gaps

  • The target compound’s nitro group and 2-methoxy substitution distinguish it from analogs, warranting further studies on its electronic properties (e.g., logP, solubility) and biological targets.
  • highlights the importance of heterocycle selection for antifungal activity, suggesting the oxadiazole core in the target compound may favor different mechanisms.
  • Synthetic yields (e.g., 95% purity for analogs) indicate feasible scalability, but biological data are needed to validate utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.